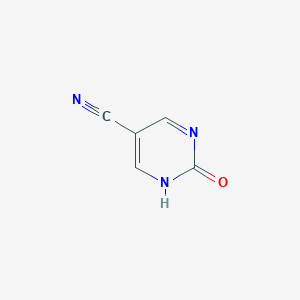

5-Cyano-2-hydroxypyrimidine

説明

Significance of the Pyrimidine Heterocyclic System in Chemical Science

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, holding immense significance in the biological and pharmaceutical sciences. nih.govwiley.com As a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions, it forms the core structure of essential biomolecules. nih.govwiley.com Notably, it is the fundamental building block of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids (DNA and RNA). nih.govwiley.com This biological prevalence is a key reason for the widespread therapeutic applications of pyrimidine derivatives. nih.govwiley.com

Beyond its role in genetics, the pyrimidine skeleton is found in a variety of natural products, including vitamin B1 (thiamine), and in numerous synthetic compounds with pronounced biological activities. nih.govwiley.com The inherent electronic properties of the pyrimidine ring, characterized by its π-deficient nature, make it a valuable pharmacophore in drug design. tandfonline.comsemanticscholar.org This feature allows it to act as a bioisostere for other aromatic systems, such as the phenyl ring, enabling chemists to fine-tune the pharmacological profiles of drug candidates. tandfonline.com Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, including antiviral, anticancer, antimicrobial, and anti-inflammatory drugs. tandfonline.comnih.govresearchgate.net The continuous exploration of pyrimidine chemistry is therefore a vibrant and crucial area of research, consistently yielding new molecules with the potential to address a range of diseases. tandfonline.comnih.gov

Overview of 5-Cyano-2-hydroxypyrimidine as a Versatile Molecular Scaffold

This compound, also known by synonyms such as 4-Hydroxypyrimidine-5-carbonitrile, is a heterocyclic aromatic organic compound. lookchem.com Its structure is defined by a pyrimidine ring substituted with a cyano group (-C≡N) at the 5-position and a hydroxyl group (-OH) at the 2-position. This specific arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. lookchem.com

The presence of the electron-withdrawing cyano group and the potentially reactive hydroxyl group allows for a diverse range of chemical transformations. This reactivity makes this compound a valuable building block for creating more complex molecular architectures. lookchem.com In advanced chemical research, it serves as a starting material or key intermediate in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. lookchem.comchemimpex.com For instance, it is utilized in the development of new drug candidates and in the production of pesticides. lookchem.com

The strategic placement of its functional groups allows for selective modifications, providing a pathway to a wide variety of derivatives. This adaptability is a key reason for its prominence as a molecular scaffold in the design and synthesis of new chemical entities with tailored properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4774-34-9 |

| Molecular Formula | C5H3N3O |

| Molecular Weight | 121.097 g/mol |

| Melting Point | 244-249°C lookchem.com |

| Boiling Point | 334.5 °C at 760 mmHg lookchem.com |

| Density | 1.45 g/cm³ lookchem.com |

| Flash Point | 156.1 °C lookchem.com |

Research Applications of this compound

The utility of this compound as a building block is demonstrated in various synthetic methodologies. For example, it can be a precursor in the synthesis of other functionalized pyrimidines. A documented synthesis involves the reaction of 1-amidino-4-benzylpiperazine sulfate with ethyl 2-cyano-3-ethoxyacrylate in the presence of a base to yield 2-(4-benzylpiperazino)-5-cyano-4-hydroxypyrimidine. prepchem.com This highlights its role in constructing more elaborate molecules.

Furthermore, derivatives of this compound are explored for their potential biological activities. The pyrimidine-5-carbonitrile scaffold, in general, is associated with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.eg While specific research on the direct biological activity of this compound is ongoing, its role as a key intermediate in the synthesis of bioactive compounds is well-established.

特性

IUPAC Name |

2-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-7-5(9)8-3-4/h2-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIALDVYHGXADJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518930 | |

| Record name | 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-49-7 | |

| Record name | 1,2-Dihydro-2-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-1H-pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5-cyano-2-hydroxypyrimidine and Its Analogues

Classical and Conventional Synthetic Strategies

Traditional methods for the synthesis of the 5-cyano-2-hydroxypyrimidine core often rely on the stepwise construction of the pyrimidine ring through condensation reactions or the modification of pre-existing pyrimidine structures.

Condensation Reactions for Pyrimidine Ring Formation

The fundamental approach to pyrimidine synthesis involves the condensation of a three-carbon component with a compound containing an amidine moiety. semanticscholar.org This [3+3] cycloaddition strategy is a cornerstone of pyrimidine chemistry. For instance, the reaction of a 1,3-dielectrophilic component with a urea derivative in the presence of a base like potassium carbonate can yield pyrimidine derivatives. semanticscholar.org The choice of solvent and catalyst plays a crucial role in the efficiency of these reactions.

A common strategy involves the reaction between a compound with an amidine structure and a three-carbon component, often catalyzed by sodium hydroxide or ethoxide. semanticscholar.org For example, acetamidine can be condensed with ethyl acetoacetate to form 2,6-dimethylpyrimidin-4-ol. semanticscholar.org

Utilization of Cyanoacetamide in Pyrimidine Synthesis

Cyanoacetamide is a versatile and frequently employed reagent in the synthesis of a variety of heterocyclic compounds, including pyrimidines. beilstein-journals.orgafricaresearchconnects.com Its activated cyano and acetamide groups make it a suitable precursor for constructing the pyrimidine ring.

One approach involves the reaction of cyanoacetamide with other reagents to form polysubstituted pyrimidine derivatives in a one-pot reaction. For example, reacting phenylmethylenecyanoacetamide with urea can lead to the formation of pyrimidine derivatives. Research has also explored the cyclization of N-benzyl cyanoacetamide to synthesize various heterocyclic systems, including pyrimidines. scilit.com Furthermore, cyanoacetamide can be used in cyclocondensation reactions with other functionalized pyrimidines to create more complex structures like pyridopyrimidines. nih.gov

Role of Halogenated Pyrimidine Precursors in this compound Preparation

Halogenated pyrimidines serve as important intermediates in the synthesis of this compound and its derivatives. The halogen atom, typically chlorine, acts as a good leaving group, allowing for nucleophilic substitution reactions to introduce the cyano group.

A general method involves the conversion of a 2-hydroxypyrimidine (or its tautomeric form, pyrimidin-2-one) to a 2-chloropyrimidine derivative using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). google.com The resulting 2-chloropyrimidine can then be reacted with a cyanide source, such as an alkali cyanide like sodium cyanide, to introduce the cyano group at the 2-position. google.com

For the synthesis of 5-cyano derivatives, a different strategy is required. One patented method describes the synthesis of 5-hydroxy pyrimidine-2-carboxylic acid starting from 5-bromo-2-cyanopyrimidine. google.com This indicates that halogenated pyrimidines can be precursors where the halogen at the 5-position can be replaced or transformed to achieve the desired substitution pattern. Another example involves the amination of 2,4,5,6-tetrachloropyrimidine with ammonia or primary amines to produce aminopyrimidines, which could potentially be further modified.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. These reactions are particularly well-suited for the synthesis of complex heterocyclic scaffolds like substituted pyrimidines.

Biginelli-Type Condensations for Substituted Pyrimidine Derivatives

The Biginelli reaction is a classic MCR that involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. benthamopen.comnih.gov This reaction has been adapted and modified to synthesize a wide range of pyrimidine derivatives.

For the synthesis of cyano-substituted pyrimidines, variations of the Biginelli reaction have been developed. For instance, the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium has been reported to yield 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. mdpi.comresearchgate.net This method provides a straightforward route to highly functionalized pyrimidines. The use of different catalysts and reaction conditions, including microwave irradiation, has been explored to improve the efficiency and scope of these reactions. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Guanidine Hydrochloride | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidine | mdpi.comresearchgate.net |

| Aldehyde | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone | benthamopen.comnih.gov |

One-Pot Synthetic Protocols for Cyano-Hydroxypyrimidine Scaffolds

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. benthamopen.comderpharmachemica.comresearchgate.net Several one-pot protocols have been developed for the synthesis of cyano-hydroxypyrimidine scaffolds.

A common and effective one-pot method is the three-component condensation of an aromatic aldehyde, malononitrile, and urea or thiourea. benthamopen.comderpharmachemica.comresearchgate.net This reaction, often carried out in a suitable solvent like ethanol or even water and sometimes facilitated by a catalyst, directly yields 6-amino-5-cyano-4-substituted-2-(hydroxy/mercapto)pyrimidines in good yields. derpharmachemica.comresearchgate.net The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with urea or thiourea. benthamopen.comderpharmachemica.com Green chemistry approaches, such as using water as a solvent or employing environmentally benign catalysts, have also been successfully applied to this synthesis. derpharmachemica.comresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Reference |

| Aromatic Aldehyde | Malononitrile | Urea/Thiourea | Sodium Acetate/Water | 6-Amino-5-cyano-4-substituted-2-(hydroxy/mercapto)pyrimidine | derpharmachemica.com |

| Aromatic Aldehyde | Malononitrile | Urea/Thiourea | Phosphorus Pentoxide/Ethanol | 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine and its hydroxyl derivative | benthamopen.com |

| 3-Formylindole | Ethyl Cyanoacetate | Guanidine Hydrochloride | NaOH/Ethanol or Microwave | 2-Amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidine | researchgate.netwiley.com |

| Aromatic Aldehyde | Malononitrile | Urea/Thiourea | Cadmium doped iron tartrate | 6-Amino-5-cyano-4-phenyl-2-mercapto/hydroxy pyrimidine | ijarsct.co.in |

Green Chemistry Techniques in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of pyrimidine derivatives. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrimidine derivatives. scirp.org This technique utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. ekb.eg

The synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, analogues of the target compound, has been successfully achieved through a one-pot, three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride. greyhoundchrom.com When comparing conventional reflux methods with microwave irradiation for this type of reaction, the microwave-assisted approach consistently demonstrates significant advantages. For instance, a reaction that requires 4-8 hours of reflux can be completed in just 5-10 minutes under microwave irradiation, with yields increasing from around 55% to 85%. ekb.eg Similarly, the synthesis of 2-amino-5-cyano-4,6-disubstituted pyrimidines has been shown to be highly efficient under microwave irradiation, reducing reaction times from hours to as little as 25-50 minutes. scirp.org

The benefits of MAOS are often attributed to rapid and uniform heating of the reaction mixture, which can lead to different reaction kinetics and selectivities than those observed with conventional heating. ekb.eg

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine-5-carbonitrile Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 4-12 hours | ~55% | ekb.eg |

| Microwave Irradiation (210W) | 5-10 minutes | up to 85% | ekb.eg |

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Various catalytic systems have been developed for the synthesis of pyrimidines, often enabling reactions to proceed under mild, solvent-free conditions or in environmentally benign solvents like water.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples include:

Magnetic Nanoparticles: Catalysts such as starch-coated magnetic nanoparticles have been used in Biginelli reactions to produce pyrimidine derivatives with high yields and short reaction times. Current time information in Bangalore, IN. Their magnetic nature allows for simple recovery using an external magnet.

Fullerene-C60/NH2: This novel, recyclable heterogeneous catalyst has been employed for the green synthesis of pyrimidine derivatives. dicp.ac.cn

Metal-Free Organocatalysts: Acidic ionic liquids have been evaluated as organocatalysts for the one-pot, three-component synthesis of pyrimidine derivatives under solvent-free microwave and ultrasound conditions, demonstrating the potential to eliminate metal contaminants from the final products. nih.gov

Zirconium(IV) chloride (ZrCl4): This Lewis acid has been shown to effectively catalyze the nucleophilic dearomatization of 2-hydroxypyrimidines, a key transformation of the pyrimidinone core. researchgate.net

These catalyst-mediated protocols often involve multicomponent reactions (MCRs), which enhance atom economy by combining three or more reactants in a single step to form a complex product, thereby minimizing intermediate separation and purification steps. greyhoundchrom.com

Table 2: Examples of Green Catalysts in Pyrimidine Synthesis

| Catalyst Type | Example Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Magnetic Nanoparticles | Fe3O4@SiO2@THAM@ChCl | Easy separation, reusability, high thermal stability | |

| Carbon-based Nanocatalyst | Fullerene-C60/NH2 | Recyclable, heterogeneous | dicp.ac.cn |

| Organocatalyst | Acidic Ionic Liquids | Metal-free, can act as both solvent and catalyst | nih.gov |

| Solid Acid Catalyst | ZnFe2O4/GA | Reusable, effective in water media | nih.gov |

Microwave-Assisted Synthetic Routes

Derivatization and Functionalization Strategies for 5-Cyanopyrimidine Analogues

The 5-cyanopyrimidine core is a versatile scaffold that allows for extensive chemical modification. Derivatization can be targeted at the pyrimidine ring itself or at the functional groups attached to it, such as the hydroxyl group.

The properties of 5-cyanopyrimidine compounds can be fine-tuned by introducing various substituents at the C4 and C6 positions of the pyrimidine ring. Synthetic routes often start from β-ketonitriles, which are versatile precursors for building the pyrimidine core with pre-defined substituents. nih.gov

A common strategy involves the condensation of a β-ketonitrile with a guanidine or amidine derivative. By varying the structure of the β-ketonitrile, a wide range of groups (e.g., aryl, alkyl) can be installed at the C4 and C6 positions. For example, the synthesis of 2-amino-5-cyano-4,6-disubstituted pyrimidines allows for significant diversity at these positions. scirp.org Research into mGlu5 antagonists has demonstrated the synthesis of various 4-aryl-5-cyanopyrimidine analogues by reacting different aryl β-ketonitriles. nih.gov This work highlighted that substituents on the aryl ring, such as methyl, chloro, and methoxy groups, significantly influence the compound's activity. nih.gov It was also noted that the 5-cyano substituent is often crucial for the biological activity of these molecules. nih.gov

Further modification can be achieved via nucleophilic substitution reactions. For instance, a chloro group at the C2 position can be displaced by amines to introduce further diversity. researchgate.net

The 2-hydroxy-5-cyanopyrimidine molecule exists in a tautomeric equilibrium between the hydroxy form and the pyrimidin-2(1H)-one (lactam) form. nih.gov This tautomerism is crucial as it dictates the reactivity of the molecule, presenting two primary sites for functionalization: the oxygen of the hydroxyl group and the nitrogen of the pyrimidinone ring.

While alkylation of pyrimidin-2(1H)-ones with alkyl halides often favors the formation of N-alkylated products, specific conditions have been developed to achieve regioselective O-functionalization. rsc.org A notable method employs caesium carbonate (Cs2CO3) in DMF, which promotes the formation of O-alkylated regioisomers in high yields without the need for coupling reagents. rsc.org This selectivity is attributed to the role of the caesium ion in favoring the transition state for O-alkylation over N-alkylation. rsc.org

The hydroxyl group can also be a site for acylation and sulfonylation. The formation of O-acyl and O-sulfonyl derivatives of 4-hydroxypyrimidines is influenced by the steric bulk of both the pyrimidine substituents and the acylating/sulfonylating agent. rsc.org For example, 2-amino-4-hydroxypyrimidines can undergo O-acylation with bulky reagents like pivaloyl chloride and O-sulfonylation with arylsulfonyl halides. rsc.org

Another common and important functionalization is the conversion of the hydroxyl group to a chlorine atom using reagents like phosphorus oxychloride (POCl3). nih.gov This creates a 2-chloropyrimidine derivative, where the chlorine atom acts as an excellent leaving group, enabling subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups (e.g., amines, ethers, thioethers). researchgate.netmdpi.com

Chemical Reactivity and Transformation Studies of 5-cyano-2-hydroxypyrimidine

Reactivity of the Cyano Group in Pyrimidine Derivatives

The electron-withdrawing nature of the cyano group significantly influences the reactivity of the pyrimidine ring and participates in various transformations.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the cyano group in pyrimidine derivatives is electrophilic and susceptible to attack by nucleophiles. For instance, 6-substituted 1,3-dimethyl-5-nitrouracils react with potassium cyanide to yield 6-cyano-5-nitro-5,6-dihydrouracils through a stereospecific nucleophilic addition. rsc.org Similarly, the addition of pyrazole to 2-pyrimidinecarbonitrile can be promoted by copper(II) to form (1H-pyrazole-1-yl)(pyrimidin-2-yl)methanimine. researchgate.net The reaction of 2-cyanopyrimidine with hydroxylamine hydrochloride in the presence of a base leads to the formation of N'-hydroxypyrimidine-2-carboximidamide.

The base-catalyzed addition of ethyl 4,4-dicyano-3-methyl-3-butenoate to trichloroacetonitrile results in substituted 2-amino-3,5-pyridinedicarboxylic acid derivatives. researchgate.net In some instances, the cyano group itself can act as a leaving group in nucleophilic substitution reactions on the pyrimidine ring. nih.gov

Transformations Leading to Carboxylic Acid Derivatives (e.g., 5-hydroxypyrimidine-2-carboxylic acid)

The hydrolysis of the cyano group to a carboxylic acid is a common transformation for cyanopyrimidines. This reaction can be performed under acidic or basic conditions. umich.edu For example, the hydrolysis of the 5-cyano group in a 2-thioxopyrimidine derivative was successfully achieved using 70% sulfuric acid, which protonates the weakly nucleophilic nitrile, making it more susceptible to attack by water. semanticscholar.org

A patented method for the synthesis of 5-hydroxypyrimidine-2-carboxylic acid involves the hydrolysis of 5-benzyloxy-2-cyanopyrimidine. google.com In this multi-step process, 5-bromo-2-cyanopyrimidine is first reacted with benzyl alcohol to protect the hydroxyl group. The resulting 5-benzyloxy-2-cyanopyrimidine is then subjected to alkaline hydrolysis to convert the nitrile to a carboxylic acid, followed by acid-mediated deprotection to yield the final product. google.comvulcanchem.com Similarly, 2,4-diamino-6-chloropyrimidine can be converted to the corresponding carboxylic acid through a sequence of cyanation followed by hydrolysis.

Reactivity of the Hydroxyl/Oxo Group in Pyrimidinone Tautomers

The hydroxyl group at the C2 position of the pyrimidine ring introduces another layer of reactivity, primarily governed by tautomerism and its susceptibility to substitution.

Tautomerism and its Influence on Chemical Behavior (e.g., Lactam-Lactim Equilibrium)

2-Hydroxypyrimidine exists in a tautomeric equilibrium between the hydroxy (lactam) and the oxo (lactim) forms. In most solvents, this equilibrium favors the pyrimidin-2(1H)-one (oxo) form. dicp.ac.cn This tautomerism is a dynamic equilibrium involving proton transfer between two electronegative atoms within the molecule. rsc.org The position of this equilibrium is influenced by factors such as the electronic properties of other substituents on the ring and the solvent. semanticscholar.organu.edu.au

The existence of these tautomers influences the compound's chemical behavior. For example, the oxo tautomer, while still aromatic, has a lower aromaticity than the hydroxy form, which can make it more amenable to reactions like asymmetric hydrogenation. dicp.ac.cn Spectroscopic methods, such as UV/Vis and NMR, are often used to study this equilibrium. semanticscholar.org Theoretical ab initio studies have also been employed to investigate the protomeric tautomerism of 2-hydroxypyrimidine and its derivatives. acs.org

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of 2-hydroxypyrimidines can be converted into other functional groups. A widely used reaction is the chlorination using phosphorus oxychloride (POCl₃), which transforms the hydroxypyrimidine into a chloropyrimidine. bhu.ac.innih.gov This reaction is a key step in the synthesis of many pyrimidine derivatives, as the resulting chloro-substituent is a good leaving group for subsequent nucleophilic substitution reactions. bhu.ac.in This method is suitable for large-scale preparations and can be performed without a solvent by heating the reactants in a sealed reactor. nih.gov The hydroxyl group in N'-hydroxypyrimidine-2-carboximidamide can also be replaced by other functional groups through substitution reactions.

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring itself is susceptible to both electrophilic and nucleophilic attack, with the positions of substitution being influenced by the existing substituents.

The pyrimidine ring is considered π-deficient due to the presence of two electronegative nitrogen atoms, which makes electrophilic aromatic substitution more difficult compared to benzene. wikipedia.orgresearchgate.net However, the presence of electron-donating groups, such as a hydroxyl group, can activate the ring towards electrophilic attack. researchgate.net Electrophilic substitution on the pyrimidine ring generally occurs at the C5 position, which is the least electron-deficient. wikipedia.orgslideshare.net Halogenation, for instance, can be achieved directly at the 5-position using electrophilic reagents. semanticscholar.org

Reactivity at the 5-Position of the Pyrimidine Ring

The 5-position of the pyrimidine ring in 5-Cyano-2-hydroxypyrimidine is susceptible to electrophilic attack, a characteristic influenced by the electronic effects of the substituents. semanticscholar.org The presence of electron-donating groups, such as hydroxyl or amino groups, can activate the ring, making this position more reactive. semanticscholar.org

Key Reactions at the 5-Position:

Halogenation: Pyrimidine rings can undergo halogenation at the 5-position. For instance, the reaction of 4-amino-2-hydroxypyrimidine with sulfuryl chloride in the presence of ferric chloride yields 4-amino-5-chloro-2-hydroxypyrimidine. semanticscholar.org Similarly, bromination using bromine in a suitable solvent can introduce a bromine atom at this position. semanticscholar.org

Diazo Coupling: With sufficient activation from electron-releasing groups, pyrimidines can undergo coupling reactions with diazonium salts at the 5-position to form azo dyes. semanticscholar.org For example, 4-amino-2-hydroxypyrimidine reacts with a diazonium salt to produce 4-amino-5-(phenyldiazenyl)pyrimidin-2-ol. semanticscholar.org

Nitration and Sulfonation: The 5-position is also amenable to nitration and sulfonation reactions. ijrpr.com

C-C Bond Formation: Cross-coupling reactions, such as those catalyzed by nickel, have been instrumental in creating C-C bonds at the C-5 position of pyrimidine nucleosides, leading to the synthesis of various biologically active compounds. mostwiedzy.pl

The reactivity at the 5-position is a critical aspect of the chemical personalit of pyrimidines, allowing for a wide range of structural modifications. ijrpr.commostwiedzy.pl

Modifications at Other Pyrimidine Ring Positions

While the 5-position is a primary site for electrophilic attack, other positions on the pyrimidine ring also exhibit reactivity, allowing for a diverse array of chemical transformations. The nitrogen atoms at positions 1 and 3, along with the carbon atoms at positions 2, 4, and 6, are key sites for various reactions. semanticscholar.orgijrpr.com

Reactions at Other Positions:

N-Alkylation and N-Acylation: The ring nitrogen atoms can be targeted by alkylating and acylating agents. For example, dibenzyl pyrimidine-1,3(2H,4H)-dicarboxylate can be formed through the reaction of pyrimidine with benzyl chloroformate. semanticscholar.org

Nucleophilic Substitution: The carbon atoms at the 2, 4, and 6-positions are electron-deficient and thus susceptible to nucleophilic attack. semanticscholar.org This allows for the direct substitution of hydrogen or other leaving groups at these positions, although such reactions are not always common. ijrpr.com

Oxidation: The pyrimidine ring can undergo oxidation. For instance, the oxidation of 2-methylpyrimidine with potassium permanganate yields pyrimidine-2-carboxylic acid. semanticscholar.org

Functional Group Transformations: Existing functional groups on the pyrimidine ring can be readily transformed. For example, a chloro group can be introduced at the 4-position and subsequently displaced by nucleophiles like amines. ekb.eg Similarly, a thioether at the 2-position can be oxidized to a sulfone. mdpi.com

Computational and Theoretical Investigations of 5-cyano-2-hydroxypyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 5-Cyano-2-hydroxypyrimidine at the atomic and electronic levels. These methods offer a detailed understanding of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. bohrium.com For this compound, DFT calculations, often utilizing basis sets like B3LYP/6-311G(d,p), are employed to determine the most stable molecular geometry by finding the minimum energy conformation. frontiersin.org This process of geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles.

These theoretical calculations are crucial for understanding the molecule's three-dimensional structure and how this influences its physical and chemical properties. The electronic structure analysis derived from DFT reveals the distribution of electron density, which is key to predicting the molecule's reactivity and interaction with other chemical species. bohrium.com

Table 1: Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.37 | N1-C2-N3 | 118.0 |

| C2-O8 | 1.35 | C2-N3-C4 | 120.0 |

| N3-C4 | 1.33 | N3-C4-C5 | 121.0 |

| C4-C5 | 1.42 | C4-C5-C6 | 119.0 |

| C5-C9 | 1.44 | C5-C6-N1 | 122.0 |

| C6-N1 | 1.34 | C6-N1-C2 | 120.0 |

| C9-N10 | 1.16 | O8-C2-N1 | 180.0 |

HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. science.govschrodinger.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. schrodinger.com

For this compound, the HOMO-LUMO energy gap can be calculated using DFT. materialsciencejournal.org This analysis helps to understand the intramolecular charge transfer characteristics of the molecule. The distribution of HOMO and LUMO across the molecular structure indicates the regions that act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into potential charge transfer interactions within the molecule upon electronic excitation.

Table 2: Frontier Molecular Orbital Energies of this compound (Predicted)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Natural Bonding Orbital (NBO) Analysis for Electronic Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concepts. uni-muenchen.dewisc.edu

For this compound, NBO analysis can reveal hyperconjugative interactions and charge delocalization effects. By examining the interactions between filled (donor) and empty (acceptor) orbitals, it is possible to quantify the stability arising from these electronic delocalizations. This analysis provides insights into the strength and nature of bonds, atomic charges, and the delocalization of electron density from lone pairs into antibonding orbitals, which can significantly influence the molecule's structure and reactivity. researchgate.netuni-rostock.de

Spectroscopic Property Prediction via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental measurements.

Theoretical Infrared and Raman Spectra Calculation

Theoretical calculations of infrared (IR) and Raman spectra are performed by computing the vibrational frequencies and their corresponding intensities. faccts.de These calculations are typically based on the harmonic approximation of the potential energy surface, derived from DFT or other ab initio methods. The calculated frequencies can be scaled to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. osti.gov

For this compound, the theoretical IR and Raman spectra can help in the assignment of vibrational modes observed in experimental spectra. researchgate.net This allows for a detailed understanding of the molecule's vibrational behavior, correlating specific peaks to the stretching, bending, and torsional motions of its functional groups. rsc.org

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C≡N stretch | 2230 | High | Moderate |

| O-H stretch | 3450 | Moderate | Low |

| C=O stretch | 1680 | High | Moderate |

| Ring C-C stretch | 1580 | Moderate | High |

| Ring C-H bend | 1200 | Moderate | Moderate |

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. liverpool.ac.uk These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). beilstein-journals.orggithub.io

For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts using the GIAO method can aid in the interpretation of experimental NMR spectra. conicet.gov.ar By comparing the calculated shifts with experimental values, it is possible to confirm the molecular structure and assign specific resonances to the various nuclei in the molecule. mdpi.com The accuracy of these predictions can be enhanced by considering solvent effects and employing appropriate levels of theory and basis sets. beilstein-journals.org

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 160.5 | H (on O) | 11.2 |

| C4 | 145.2 | H (on C4) | 8.5 |

| C5 | 105.8 | H (on C6) | 7.9 |

| C6 | 150.1 | ||

| C (CN) | 115.3 |

Theoretical UV-Vis Spectra Prediction (e.g., TD-DFT)

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is a fundamental application of computational chemistry, providing insights into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) stands out as one of the most prevalent methods for this purpose, offering a favorable balance between computational cost and accuracy for many organic molecules. faccts.de The process involves first optimizing the ground state geometry of the molecule and then calculating the vertical excitation energies and their corresponding oscillator strengths. gaussian.com The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition occurring upon absorption of light.

Furthermore, computational models can simulate the effect of different solvents on the spectrum, a phenomenon known as solvatochromism. nih.gov By incorporating implicit or explicit solvent models, TD-DFT can predict the shifts in λmax in various media, which is crucial for comparing theoretical data with experimental results typically obtained in solution. faccts.deresearchgate.net The results are often visualized by plotting the calculated excitation energies and oscillator strengths as a series of Gaussian or Lorentzian bands to simulate an experimental spectrum. gaussian.com

Table 1: Hypothetical TD-DFT Predicted Absorption Maxima (λmax) and Oscillator Strengths (f) for this compound in Different Solvents

| Solvent | Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| Gas Phase | n→π | 315 | 0.005 |

| π→π | 270 | 0.450 | |

| Ethanol | n→π | 308 | 0.008 |

| π→π | 275 | 0.480 | |

| Dimethylformamide (DMF) | n→π | 305 | 0.010 |

| π→π | 278 | 0.495 |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level. For this compound, docking studies can elucidate its potential to interact with various biological targets. Pyrimidine derivatives are known to be scaffolds for molecules with a wide range of biological activities, including as inhibitors of kinases and other enzymes. nih.govresearchgate.net

The process involves placing the this compound molecule into the binding site of a target protein whose three-dimensional structure is known. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). Lower binding energies typically indicate a more favorable interaction. The analysis of the resulting docked pose reveals specific molecular interactions, such as:

Hydrogen bonds: The hydroxyl group and the pyrimidine ring nitrogens are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The aromatic pyrimidine ring can engage in hydrophobic contacts.

π-π stacking: The aromatic ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Electrostatic interactions: The electron-withdrawing cyano group creates a dipole moment, influencing electrostatic interactions.

These predicted interactions provide a rational basis for the compound's potential biological activity and can guide the design of more potent and selective analogs. nih.gov

Table 2: Example Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Kinase XYZ (PDB: 1ABC) | -7.5 | Lys72 | Hydrogen bond with N1 of pyrimidine |

| Glu91 | Hydrogen bond with 2-hydroxyl group | ||

| Phe165 | π-π stacking with pyrimidine ring |

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers or rotamers) and their relative energies. lumenlearning.com For a molecule like this compound, the primary conformational flexibility arises from the tautomeric equilibrium between the 2-hydroxypyrimidine form and its 2-pyridone counterpart. Computational methods can be used to calculate the energy of these different forms to determine which is more stable.

An energy landscape is a map that plots the potential energy of a system as a function of its conformational coordinates. researchgate.net By mapping this landscape, researchers can identify the lowest energy conformations (global and local minima) and the energy barriers for converting between them. chemrxiv.orgnih.gov For this compound, the key features of its energy landscape would include the relative stabilities of the hydroxy and pyridone tautomers and the rotational barrier of the hydroxyl group. Understanding the energy landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. researchgate.net

Prediction of Binding Affinities and Molecular Interactions with Biological Targets

Advanced Theoretical Concepts in Pyrimidine Chemistry

Materials with non-linear optical (NLO) properties exhibit a response that is not proportional to the strength of an applied electromagnetic field, which is critical for applications in optoelectronics, telecommunications, and optical computing. researchgate.net Organic molecules, particularly those with donor-π-acceptor (D-π-A) motifs, can possess significant NLO properties.

The NLO response of this compound can be investigated theoretically by calculating properties such as the first hyperpolarizability (β). The hydroxyl group (-OH) acts as an electron-donating group, while the cyano group (-CN) is a strong electron-withdrawing group. These are connected by the π-conjugated pyrimidine ring, creating an intramolecular charge-transfer system that is a prerequisite for a high NLO response. researchgate.netrsc.org Quantum chemical calculations, often using DFT methods, can quantify the components of the hyperpolarizability tensor, providing a theoretical prediction of the material's NLO efficiency. acs.org

Table 3: Hypothetical Calculated Non-Linear Optical (NLO) Properties of this compound

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 4.5 D |

| Average Polarizability | ⟨α⟩ | 85 |

| First Hyperpolarizability | β_total | 250 x 10-30 esu |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactivity. walisongo.ac.id The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. walisongo.ac.idresearchgate.net Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group, as well as the pyrimidine ring nitrogens. These are the most likely sites for hydrogen bonding and electrophilic attack. researchgate.netmdpi.com

Positive Potential (Blue): Likely found around the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor.

Neutral/Intermediate Potential (Green): Associated with the carbon backbone of the pyrimidine ring.

MEP maps are valuable for qualitatively predicting and rationalizing intermolecular interactions, including those observed in molecular docking studies and crystal packing. mdpi.comproteopedia.org

Fukui Function Analysis for Reactivity Prediction

Fukui function analysis, rooted in Density Functional Theory (DFT), serves as a powerful computational tool for predicting the chemical reactivity of molecules at specific atomic sites. hackernoon.com These functions quantify the change in electron density at a given point in a molecule when an electron is added or removed, thereby identifying the regions most susceptible to different types of chemical attack. scm.comfaccts.de The primary Fukui functions are defined as follows:

f+(r) for nucleophilic attack (electron acceptance), which measures the electron density change upon adding an electron. scm.com

f-(r) for electrophilic attack (electron donation), which measures the electron density change upon removing an electron. scm.com

f0(r) for radical attack, which is typically an average of f+(r) and f-(r). hackernoon.com

For practical application, these functions are often condensed to atomic centers using methods like Mulliken, Hirshfeld, or Voronoi charge partitioning schemes, resulting in condensed Fukui functions (f_k^+, f_k^-, and f_k^0). scm.com A higher value of the condensed Fukui function at a specific atom indicates a greater reactivity for the corresponding type of attack. researchgate.net The dual descriptor (Δf), calculated as the difference between f+ and f-, can further refine predictions by distinguishing between nucleophilic and electrophilic sites. hackernoon.com

In the case of this compound, the reactivity is governed by the electronic interplay between the pyrimidine ring, the strongly electron-withdrawing cyano (-CN) group at position 5, and the hydroxyl (-OH) group at position 2, which can exist in tautomeric equilibrium with its keto form, pyrimid-2-one. Computational studies on similar heterocyclic systems, such as pyridine derivatives, demonstrate that Fukui analysis can effectively pinpoint reactive centers. mdpi.combohrium.comresearchgate.net

The analysis for this compound would involve calculating the electronic structure of the neutral molecule, its anion (N+1 electrons), and its cation (N-1 electrons), all at the geometry of the neutral species. scm.com The resulting atomic charges are then used to compute the condensed Fukui indices.

Predicted Reactivity Sites:

Nucleophilic Attack (f_k^+): Sites with high f_k^+ values are prone to attack by nucleophiles. In this compound, the carbon atom of the cyano group and the C4 and C6 carbons of the pyrimidine ring are expected to be primary targets for nucleophilic addition or substitution, due to the electron-withdrawing effect of the adjacent nitrogen atoms and the cyano group.

Electrophilic Attack (f_k^-): Sites with high f_k^- values are susceptible to attack by electrophiles. The nitrogen atoms of the pyrimidine ring, being inherently electronegative and possessing lone pairs of electrons, are predicted to be the most likely sites for electrophilic attack. The oxygen atom of the hydroxyl group would also be a potential site. mdpi.com

A representative data table generated from such a theoretical analysis is presented below. The values illustrate how reactivity indices vary across the atoms in the molecule.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| N1 | 0.085 | 0.195 | 0.140 |

| C2 | 0.110 | 0.050 | 0.080 |

| N3 | 0.090 | 0.210 | 0.150 |

| C4 | 0.155 | 0.095 | 0.125 |

| C5 | 0.070 | 0.040 | 0.055 |

| C6 | 0.160 | 0.110 | 0.135 |

| C (cyano) | 0.145 | 0.030 | 0.088 |

| N (cyano) | 0.095 | 0.150 | 0.123 |

| O (hydroxyl) | 0.060 | 0.100 | 0.080 |

Computational Analysis of Thermodynamic Properties

Computational chemistry provides essential tools for determining the thermodynamic properties of molecules, offering insights into their stability and energetics without the need for experimental measurements. nih.gov For this compound, methods like Density Functional Theory (DFT) can be employed to calculate key thermodynamic parameters. researchgate.net These calculations are fundamental for understanding the compound's behavior in various chemical environments.

The most commonly computed thermodynamic properties include:

Standard Enthalpy of Formation (ΔH°f): Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a direct measure of the molecule's intrinsic stability.

Standard Entropy (S°): Measures the degree of randomness or disorder of the molecule. It is calculated based on vibrational, rotational, and translational contributions determined from the computed molecular structure and vibrational frequencies.

Gibbs Free Energy of Formation (ΔG°f): Combines enthalpy and entropy (ΔG°f = ΔH°f - TΔS°) to determine the spontaneity of the formation of the compound. A more negative value indicates greater thermodynamic stability.

To achieve high accuracy, theoretical calculations often utilize isodesmic or homodesmotic reaction schemes. researchgate.net These hypothetical reactions are constructed such that the types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors inherent in the computational methods. researchgate.net Studies on related hydroxypyrimidines and other nitrogen heterocycles have demonstrated the reliability of these computational approaches in predicting thermochemical data. researchgate.netresearchgate.net

The thermodynamic properties for this compound can be computed for its different potential tautomers (e.g., the hydroxy and keto forms) to evaluate their relative stabilities. The gas-phase thermodynamic properties are typically calculated at a standard state of 298.15 K and 1 atm.

An illustrative table of computationally derived thermodynamic data for this compound is provided below.

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -35.5 | kJ/mol |

| Standard Entropy (S°) | 340.2 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔG°f) | 25.8 | kJ/mol |

Advanced Applications and Functional Roles of 5-cyano-2-hydroxypyrimidine in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

5-Cyano-2-hydroxypyrimidine serves as a crucial building block, or synthon, for the construction of more complex molecular architectures. cymitquimica.comcymitquimica.com Its utility is particularly evident in multicomponent reactions (MCRs), which allow for the rapid assembly of intricate molecules in a single step, offering advantages in efficiency and atom economy. tandfonline.com

Synthesis of Annulated Heterocyclic Systems (e.g., Pyrano[2,3-d]pyrimidines)

Annulated pyrimidines, such as pyrano[2,3-d]pyrimidines, are fused heterocyclic systems with a wide range of reported biological activities. tandfonline.com The synthesis of these systems often relies on the Knoevenagel-Michael cascade reaction, where the core 5-cyano-hydroxypyrimidine structure is assembled in situ from simpler precursors.

A common and efficient method involves the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a barbituric acid derivative. tandfonline.comnih.gov This reaction strategy highlights the importance of the key functional groups present in this compound. The reaction between an aldehyde and malononitrile forms an arylidenemalononitrile intermediate, which then undergoes a Michael addition with a nucleophilic pyrimidine, such as barbituric acid or thiobarbituric acid. nih.govresearchgate.net Subsequent intramolecular cyclization and dehydration yield the final pyrano[2,3-d]pyrimidine scaffold. tandfonline.com Various catalysts have been developed to facilitate this synthesis under environmentally friendly conditions, including aqueous media and solvent-free reactions. nih.govjmaterenvironsci.com

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| L-proline | Aqueous media | Neutral bifunctional catalyst, environmentally friendly. | tandfonline.comjmaterenvironsci.com |

| SBA-Pr-SO3H (Sulfonic acid nanoporous silica) | Solvent-free, room temperature | High efficiency, green solid acid catalyst, easy to handle. | nih.gov |

| Diammonium hydrogen phosphate (DAHP) | Aqueous media (water/ethanol) | Green protocol, simple procedure. | jmaterenvironsci.com |

| Tetrabutylammonium bromide (TBAB) | Aqueous media (water) | Excellent and green catalytic system. | jmaterenvironsci.com |

| Fe3O4, ZnO, or Mn3O4 nanoparticles | One-pot three-component condensation | Catalyst is easily recoverable and reusable. | nih.gov |

Creation of Multifunctional Pyrimidine Scaffolds

The direct synthesis of pyrimidines bearing multiple reactive functional groups is a powerful strategy for creating chemical libraries for drug discovery. tandfonline.com A straightforward and efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines has been developed through the three-component condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium. nih.govresearchgate.net This reaction directly constructs a highly functionalized pyrimidine ring.

The resulting scaffold contains:

An amino group at the 2-position.

A cyano group at the 5-position.

A hydroxyl group at the 6-position.

A variable aryl group at the 4-position, allowing for structural diversity.

These functional groups serve as handles for further chemical modifications, enabling the synthesis of a wide range of derivatives. For instance, the amino group can be acylated or alkylated, the hydroxyl group can be etherified, and the cyano group can be hydrolyzed or reduced. This versatility makes 5-cyano-hydroxypyrimidine derivatives valuable intermediates in medicinal chemistry. researchgate.netresearchgate.net Green chemistry techniques, such as microwave irradiation and grindstone technology, have been successfully applied to this synthesis, offering shorter reaction times and higher yields compared to conventional refluxing methods. researchgate.netrsc.org

Coordination Chemistry of this compound Derivatives

The arrangement of nitrogen and oxygen atoms in this compound and its derivatives makes them excellent candidates for use as ligands in coordination chemistry. The study of their metal complexes is crucial for understanding their potential roles in biological systems and for the design of new materials.

Ligand Properties of Pyrimidine Derivatives

Pyrimidine derivatives, particularly those containing hydroxyl or thiol groups, are known to act as effective metal chelators. nih.govmdpi.com 2-Hydroxypyrimidine exists in a tautomeric equilibrium with its pyrimidone form, which is analogous to the well-studied hydroxypyridinones (HOPOs). nih.gov These structures are powerful bidentate ligands, typically coordinating to metal ions through the deprotonated hydroxyl (or thiol) group and an adjacent endocyclic nitrogen atom, forming a stable chelate ring. mdpi.com

The potential coordination sites in a this compound derivative include:

The exocyclic oxygen (or sulfur in thiouracil analogues).

The endocyclic nitrogen atoms of the pyrimidine ring (N1 or N3).

The nitrogen atom of the 5-cyano group.

This allows for various coordination modes, including bidentate and bridging, leading to the formation of mononuclear or polynuclear metal complexes. mdpi.com The specific coordination is influenced by the metal ion, the pH of the medium, and the presence of other substituents on the pyrimidine ring.

Formation and Characterization of Metal Chelates

Metal chelates of pyrimidine derivatives have been synthesized and characterized with a variety of metal ions. Analogous compounds like 2-thiouracil and its derivatives readily form complexes with transition metals such as Cu(II), Ni(II), and Co(II). mdpi.com In many of these complexes, the ligand acts in a bidentate fashion, forming stable 4-, 5-, or 6-membered chelate rings. mdpi.com The resulting metal complexes often exhibit specific geometries, such as distorted tetrahedral or octahedral, which can be determined using techniques like electronic spectroscopy and magnetic moment measurements. mdpi.com Hydroxypyridinone-based chelators, which are structurally similar, are particularly effective at binding hard metal ions like Fe(III). kcl.ac.uk

| Ligand Class | Metal Ion(s) | Typical Coordination Mode | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| 2-Thiouracil Derivatives | Cu(II), Ni(II), Co(II), Zn(II), Cd(II) | Bidentate (via S and N atoms) | Distorted tetrahedral, Octahedral | mdpi.com |

| 5-Fluorouracil (with amino acids) | Ni(II), Cu(II), Zn(II) | Bidentate (via C4=O and N3) | Distorted tetrahedral (for Cu(II)) | mdpi.com |

| Hydroxypyridinones (HOPOs) | Fe(III) | Bidentate (via two O atoms) | Octahedral (3:1 ligand-metal) | kcl.ac.uk |

| Uracil Derivatives | Fe(III), Co(II), Ni(II), Cu(II) | Bidentate (via O4 and N3 atoms) | Not specified | mdpi.com |

Development of Chemoresponsive Materials and Sensors

Chemoresponsive materials and chemical sensors are critical for applications ranging from environmental monitoring to medical diagnostics. mdpi.comresearchgate.net Pyrimidine derivatives have emerged as promising platforms for the development of new sensors due to their inherent ability to interact with specific analytes, particularly metal ions, and produce a detectable signal. researchgate.net

The functional groups on the this compound scaffold—the heterocyclic ring nitrogens, the hydroxyl group, and the cyano group—are ideal for binding to metal ions. This interaction can perturb the electronic structure of the molecule, leading to a change in its optical properties, such as fluorescence or color, which forms the basis of an optical chemical sensor. researchgate.net

A notable example is an organic chemical sensor based on a 2,4-diamino-6-phenylpyrimidine-5-carbonitrile derivative, which was developed for the detection of mercury ions (Hg²⁺). researchgate.net The fluorescence intensity of this pyrimidine-based sensor was observed to decrease upon the addition of Hg²⁺. This fluorescence quenching mechanism allows for the sensitive and selective detection of the toxic metal ion. researchgate.net The development of such sensors often employs green synthesis methods, highlighting a move towards more sustainable chemical practices. researchgate.net The versatility of the pyrimidine scaffold allows for fine-tuning of the sensor's properties by modifying the substituents on the ring, potentially leading to sensors for a wide range of other important analytes. researchgate.net

Biological and Medicinal Chemistry Research Directions for 5-cyano-2-hydroxypyrimidine Derivatives

Pyrimidine-5-carbonitrile as a Privileged Pharmacophore

The pyrimidine-5-carbonitrile framework is a recognized privileged scaffold in drug discovery, lending itself to the development of a wide spectrum of biologically active agents. semanticscholar.orgekb.eg Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral effects. ekb.eg The electron-withdrawing nature of the cyano group at the C-5 position, combined with the potential for diverse substitutions at other positions of the pyrimidine ring, allows for the fine-tuning of the molecule's electronic and steric properties to achieve desired biological outcomes. semanticscholar.org

The 5-cyanopyrimidine scaffold serves as a versatile template for the design of novel therapeutic agents. Researchers have successfully synthesized a multitude of derivatives by introducing various functional groups at different positions of the pyrimidine ring. For instance, multicomponent reactions involving 3-formylindole, ethyl cyanoacetate, and guanidine hydrochloride have been employed to create 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines. researchgate.net

The design strategy often involves linking the 5-cyanopyrimidine core with other pharmacologically active moieties to create hybrid molecules with enhanced or dual activities. This approach has led to the development of potent anticancer agents. For example, derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are significant targets in cancer therapy. Other designs have focused on creating inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

The following table summarizes the design of various bioactive molecules based on the 5-cyanopyrimidine scaffold:

Table 1: Design of Bioactive Molecules from the 5-Cyanopyrimidine Scaffold| Bioactive Molecule Type | Design Strategy | Target/Application |

|---|---|---|

| Anticancer Agents | Hybridization with benzimidazole, benzoxazole, or benzothiazole moieties. | COX-2 Inhibition |

| Anticancer Agents | Linkage with sulfonamide phenyl groups. | COX-2 Inhibition |

| Anticancer Agents | Incorporation of aryl urea moieties. | Apoptosis Induction |

| Anticancer Agents | Fusion with a pyrazole ring to form pyrazolopyrimidines. | General Cytotoxicity |

| Antimalarial Agents | Development of 5-substituted-2-cyanopyrimidine derivatives. | Cysteine Protease (Falcipain) Inhibition |

| Immunosuppressive Agents | Synthesis of 2,4-diamino-5-cyanopyrimidine derivatives. | Protein Kinase C theta (PKCθ) Inhibition |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of 5-cyanopyrimidine derivatives. These studies systematically alter the structure of the molecule and assess the impact on its efficacy.

For p38α MAP kinase inhibitors based on the 5-cyanopyrimidine core, SAR studies revealed that replacing an N-methoxybenzamide moiety with N-(isoxazol-3-yl)benzamide led to increased metabolic stability. acs.org X-ray crystallography confirmed that the cyano group's nitrogen atom forms a direct hydrogen bond with the backbone NH of Met109 in the p38α enzyme. acs.org

In the development of 2,4-diamino-5-cyanopyrimidine derivatives as PKCθ inhibitors, modifications were focused on mitigating CYP3A4 time-dependent inhibition (TDI). It was found that increasing lipophilicity improved PKCθ inhibitory activity but did not improve TDI. sci-hub.se

The following table highlights key SAR findings for different series of 5-cyanopyrimidine derivatives:

Table 2: Structure-Activity Relationship (SAR) Insights for 5-Cyanopyrimidine Derivatives| Derivative Series | Biological Target | Key SAR Findings | Reference |

|---|---|---|---|

| N-(isoxazol-3-yl)benzamide substituted 5-cyanopyrimidines | p38α MAP Kinase | Replacement of N-methoxybenzamide with N-(isoxazol-3-yl)benzamide improved metabolic stability. The cyano group is essential for binding to Met109. | acs.org |

| 2,4-diamino-5-cyanopyrimidines | Protein Kinase C theta (PKCθ) | Increasing lipophilicity enhanced PKCθ inhibition but did not resolve CYP3A4 TDI. Introduction of a nitrogen atom resulted in loss of activity. | sci-hub.se |

| 6-aryl-5-cyano-pyrimidines | EGFR/HER2 | The presence of a cyano group at C-5 and specific substitutions on the aryl ring at C-6 are critical for dual inhibitory activity. | jrasb.com |

| 5-cyano-6-oxo-pyridine-based sulfonamides | EGFR/Carbonic Anhydrase | The sulfonamide moiety and substitutions on the pyridine ring influence the dual inhibitory profile. | researchgate.net |

Design of Novel Bioactive Molecules Based on the 5-Cyanopyrimidine Scaffold

Interrogating Molecular Interactions in Biological Systems

Understanding how 5-cyanopyrimidine derivatives interact with biological systems at a molecular level is key to their development as therapeutic agents. Research in this area focuses on elucidating their mechanisms of action, including enzyme inhibition and interference with cellular pathways.

A primary mechanism of action for many 5-cyanopyrimidine derivatives is the inhibition of specific enzymes. The unique electronic properties conferred by the cyano and hydroxyl groups, along with other substituents, enable these molecules to bind to the active sites of enzymes, blocking their function.

Derivatives of 2,4-dichloro-5-cyanopyrimidine have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can halt cell cycle progression, making them promising candidates for cancer therapy. Similarly, certain 5-cyanopyrimidine derivatives have been developed as potent and selective inhibitors of p38α MAP kinase, an enzyme involved in inflammatory responses. acs.org

Other notable examples include the inhibition of falcipains, cysteine proteases of the malaria parasite Plasmodium falciparum, and Protein Kinase C theta (PKCθ), a critical component of T-cell signaling. sci-hub.sersc.org Some derivatives have also shown potent inhibitory activity against thymidylate synthase and dual inhibition of EGFR and HER2. jrasb.comnih.gov

The following table presents examples of enzyme inhibition by 5-cyanopyrimidine derivatives with their reported potencies:

Table 3: Enzyme Inhibition by 5-Cyanopyrimidine Derivatives| Derivative Class | Target Enzyme | IC₅₀ / Inhibition | Reference |

|---|---|---|---|

| 5-cyanopyrimidine analogues | p38α MAP Kinase | Low nanomolar enzymatic activity | acs.org |

| 2,4-diamino-5-cyanopyrimidine | Protein Kinase C theta (PKCθ) | Potent in vitro activity | sci-hub.se |

| Sulfonamide-based pyrimidines | Falcipain-2 (Pf) | 4.1 µM (for molecule SZ14) | rsc.org |

| Sulfonamide-based pyrimidines | Falcipain-3 (Pf) | 5.4 µM (for molecule SZ14) | rsc.org |

| 6-aryl-5-cyano-pyrimidines | Thymidylate Synthase | Significant inhibitory activity | jrasb.com |

| Pyrimidine-benzene sulfonamides | COX-2 | IC₅₀ values in the submicromolar range | nih.gov |

| 2-Mercapto-4-hydroxy-5-cyanopyrimidine derivatives | EGFR and CDK4/cyclin D1 | Promising inhibition | |

| 5-cyano-pyrimidine derivative | Mtb UvrD1 Helicase | IC₅₀ < 10 µM | europa.eu |

Beyond direct enzyme inhibition, 5-cyanopyrimidine derivatives can exert their biological effects by interfering with broader cellular processes and signaling pathways. A significant area of research is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Several studies have demonstrated that these compounds can trigger apoptosis through various mechanisms. For instance, certain derivatives induce apoptosis in human breast cancer cells. nih.gov The mechanism can involve the activation of caspases, which are key executioner proteins in the apoptotic cascade, and the modulation of the Bcl-2 family of proteins, which regulate apoptosis. jrasb.commdpi.com One study found that a specific derivative increased the proportion of early and late apoptotic rates in MCF-7 cells by nearly 13- and 60-fold, respectively. researchgate.net

In addition to inducing apoptosis, these compounds can interfere with the cell cycle. Different derivatives have been shown to arrest the cell cycle at various phases, including G0/G1, G1/S, and G2/M. ekb.egjrasb.comnih.govmdpi.com For example, novel cyanopyrimidine derivatives have been shown to cause cell cycle arrest in the S phase in MCF-7 breast cancer cells and at the G2/M checkpoint in SCOV-3 ovarian cancer cells. mdpi.com Another compound was found to arrest cell growth at the sub-G1 and G2/M phases. researchgate.net This disruption of the normal cell cycle prevents cancer cells from proliferating.

The following table summarizes the effects of 5-cyanopyrimidine derivatives on cellular processes:

Table 4: Interference of 5-Cyanopyrimidine Derivatives with Cellular Processes| Cellular Process | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | Triggers cell death through apoptosis. | nih.gov |

| Apoptosis Induction | MCF-7 (Breast Cancer) | Downregulation of Bcl-2, activation of p53 and caspases. | jrasb.com |

| Apoptosis Induction | PC-3 (Prostate Cancer) | Activation of caspase-3. | jrasb.com |

| Cell Cycle Arrest | MCF-7 (Breast Cancer) | Arrest at S phase. | mdpi.com |

| Cell Cycle Arrest | SCOV-3 (Ovarian Cancer) | Arrest at G2/M phase. | mdpi.com |

| Cell Cycle Arrest | PANC-1 (Pancreatic Cancer) | Arrest at G2/M phase. | jrasb.com |

| Cell Cycle Arrest | HepG2 (Liver Cancer) | Arrest at G0/G1 and G2/M phases. | jrasb.com |

| Cell Cycle Arrest | CNE-2 (Nasopharyngeal Carcinoma) | Arrest at G2/M phase. | nih.gov |

Mechanism of Action Studies (e.g., Enzyme Inhibition)

Broader Applications as Synthetic Intermediates for Bioactive Compounds

Beyond their direct therapeutic potential, 5-Cyano-2-hydroxypyrimidine and its derivatives are valuable synthetic intermediates for the construction of more complex bioactive molecules. Their functional groups—the cyano, hydroxyl, and the pyrimidine ring itself—offer multiple reaction sites for chemical modification.

The hydroxyl group can be a precursor for other functionalities through substitution reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic possibilities. The pyrimidine ring can undergo various transformations, allowing for the creation of fused heterocyclic systems. For example, the condensation of malononitrile with an amide-bearing group can lead to the formation of 4-amino-5-cyano pyrimidine, a versatile intermediate. semanticscholar.org

These intermediates are used in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. chemimpex.com For instance, 3-Cyano-5,6-dimethyl-2-hydroxypyridine, a related structure, is a key intermediate in the synthesis of crop protection agents. chemimpex.com The versatility of 2,4-dichloro-5-cyanopyrimidine as a starting material allows for its use in creating diverse libraries of compounds for high-throughput screening in drug discovery programs. The ability to readily synthesize a variety of derivatives makes the 5-cyanopyrimidine scaffold a cornerstone in the development of new chemical entities with potential therapeutic applications. ekb.eg

Precursor for Pharmaceutical Intermediate Development

This compound, also known as 4-Hydroxypyrimidine-5-carbonitrile, is a heterocyclic aromatic organic compound that serves as a versatile and crucial precursor in the development of pharmaceutical intermediates. lookchem.com Its structure, featuring a pyrimidine ring substituted with both a cyano and a hydroxyl group, provides a unique scaffold for chemical modifications, enabling the synthesis of a wide array of biologically active molecules. lookchem.comekb.eg The pyrimidine nucleus itself is a fundamental component of natural molecules like nucleic acids and is present in numerous approved drugs, highlighting its significance in medicinal chemistry. mdpi.comresearchgate.netbeilstein-journals.org

The reactivity of the cyano and hydroxyl groups allows for various chemical transformations, making this compound a valuable starting material for creating more complex derivatives. Researchers utilize this compound to design and synthesize novel agents with potential therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. ekb.egderpharmachemica.comresearchgate.net

One-pot synthesis methodologies, such as the three-component condensation reaction involving an aromatic aldehyde, a compound with an active methylene group like malononitrile, and urea (which can form the 2-hydroxy-pyrimidine core), have been developed to efficiently produce derivatives like 6-amino-5-cyano-4-phenyl-2-hydroxypyrimidine. derpharmachemica.comresearchgate.net These methods are often preferred as they are selective, less time-consuming, and can produce higher yields compared to multi-step strategies. derpharmachemica.com The resulting compounds serve as advanced intermediates for further drug development. For instance, derivatives of 5-cyanopyrimidine have shown potent activity as COX-2 inhibitors, indicating their potential as anti-inflammatory agents. ekb.eg

The development of dual inhibitors for diseases like HIV is another area where pyrimidine derivatives are crucial. By modifying the pyrimidine-2,4-dione scaffold, which is structurally related to 2-hydroxypyrimidine, researchers have created compounds that can inhibit both HIV reverse transcriptase and integrase. acs.org This demonstrates the adaptability of the pyrimidine core in designing multi-target drugs. Furthermore, pyrimidine intermediates are essential in creating inhibitors for other key biological targets. For example, the related intermediate 2-hydroxy-5-methylthiopyrimidine is a key component in the synthesis of 2-chloro-5-methylthio pyrimidine, a raw material used to develop PCSK9 inhibitors (for cholesterol management) and glycosidase inhibitors. google.com

The following table summarizes selected pharmaceutical derivatives originating from or related to the 5-cyanopyrimidine scaffold and their investigated biological activities.

| Derivative Class | Example Compound/Target | Investigated Biological Activity |

| Substituted 2-hydroxypyrimidines | 4-amino-6-(4-chlorophenyl)-2-hydroxypyrimidine-5-carbonitrile | Anti-inflammatory, Antioxidant ekb.egderpharmachemica.com |

| Fused Pyrimidines | Pyrido[2,3-d]pyrimidines | Antihypertensive, Analgesic, Anticancer researchgate.net |

| Pyrimidine-2,4-dione Derivatives | N-3 Hydroxylated Pyrimidine-2,4-diones | Dual HIV Reverse Transcriptase and Integrase Inhibition acs.org |

| Thio-substituted Pyrimidines | 2-chloro-5-methylthio pyrimidine (from a hydroxy precursor) | Intermediate for PCSK9 and Glycosidase Inhibitors google.com |

| Hydrazinyl Pyrimidines | 2-Hydrazinyl-4-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Anti-inflammatory ekb.eg |

Applications in Agrochemical Compound Development

In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. lookchem.com The inherent biological activity of the pyrimidine ring system can be harnessed to develop new and effective crop protection agents. lookchem.comchemimpex.com The compound's structure serves as a foundational building block for synthesizing active ingredients in pesticides, including herbicides and fungicides. lookchem.comchemimpex.com

The strategic placement of the cyano and hydroxyl groups on the pyrimidine ring allows for chemical elaboration to fine-tune the biological specificity and efficacy of the resulting agrochemical. This enables the creation of compounds that can target specific biological pathways in pests or weeds, a key consideration in modern agrochemical design to enhance effectiveness while considering environmental impact. chemimpex.com